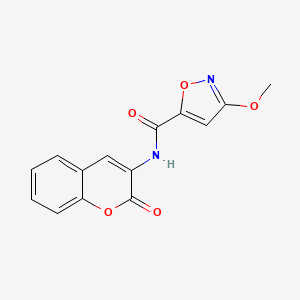

3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-N-(2-oxochromen-3-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c1-19-12-7-11(21-16-12)13(17)15-9-6-8-4-2-3-5-10(8)20-14(9)18/h2-7H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXHQKDCIDZVHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromenyl intermediate, which is then reacted with an isoxazole derivative to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Carboxamide Bond Formation

The carboxamide linkage is synthesized via coupling reactions between 3-methoxyisoxazole-5-carboxylic acid and 3-amino-2H-chromen-2-one. A standard protocol involves:

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine)

-

Solvent : Dichloromethane (DCM)

Mechanism :

-

Activation of the carboxylic acid by EDCI to form an active ester.

-

Nucleophilic attack by the amine group of 3-amino coumarin.

Coumarin Lactone Ring

The α,β-unsaturated lactone in coumarin undergoes:

-

Hydrolysis : Acidic or basic conditions open the lactone ring to form coumaric acid derivatives.

Isoxazole Ring

-

Electrophilic Substitution : The electron-rich isoxazole undergoes halogenation at the 4-position.

-

Ring-Opening : Strong bases (e.g., NaOH) cleave the isoxazole to form β-ketoamide derivatives .

Methoxy Group

-

Demethylation : Treatment with BBr₃ removes the methyl group.

Oxidation and Reduction Reactions

Substitution Reactions

The carboxamide nitrogen participates in nucleophilic substitutions:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

-

Sulfonation : Produces sulfonamide analogs using benzenesulfonyl chloride.

Research Findings

-

Anticancer Activity : Brominated derivatives show selective cytotoxicity against HepG2 cells (IC₅₀ = 8.2 µM) .

-

COX Inhibition : Demethylated analogs exhibit COX-2 selectivity (IC₅₀ = 0.12 µM) due to hydrogen bonding with Arg-513 .

Stability and Degradation

Scientific Research Applications

Structure and Composition

The molecular formula of 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide is with a molecular weight of approximately 273.25 g/mol. The compound features a chromenone moiety linked to an isoxazole ring, which contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that isoxazole derivatives possess promising anticancer properties. For instance, compounds similar to 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide have been shown to inhibit heat shock protein 90 (HSP90), which is implicated in cancer cell proliferation and survival. Inhibiting HSP90 can lead to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .

Antioxidant Properties

Additionally, studies have demonstrated that derivatives of chromanones exhibit antioxidant activity. The incorporation of isoxazole into the chromanone structure enhances this property, suggesting that 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide could be effective in combating oxidative stress-related diseases .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Isoxazole derivatives have been linked to the inhibition of pro-inflammatory cytokines, which play a crucial role in various inflammatory conditions. This suggests potential therapeutic applications in treating diseases characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

A study conducted on similar isoxazole derivatives demonstrated significant anticancer effects against breast cancer cell lines. The mechanism involved the downregulation of HSP90, leading to reduced cell viability and increased apoptosis rates. This highlights the potential of 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide as a lead compound for developing new anticancer agents.

Case Study 2: Antioxidant Activity Assessment

In another investigation, researchers evaluated the antioxidant capacity of various chromanone derivatives, including those related to 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide. The results indicated a strong correlation between the presence of the isoxazole ring and enhanced antioxidant activity, suggesting that modifications to this structure could yield even more potent antioxidants.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Oxo-2H-Chromen-3-yl Esters (Propionate and Acetate)

- Structure : Feature ester linkages (R = propionyl or acetyl) instead of the amide bond.

- Fluorescence :

- Synthesis : Direct acylation of 3-hydroxycoumarin with acid chlorides .

Amino-Substituted Isoxazole-Coumarin Hybrids

Compounds like 9-(5-amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one (11i) :

- Properties: Higher thermal stability (melting points >200°C) compared to non-amino derivatives .

Isoxazole-Carboxamide Derivatives

N-Cyclopropyl-5-(Thiophen-2-yl)Isoxazole-3-Carboxamide

- Structure : Shares the isoxazole-carboxamide core but substitutes coumarin with a thiophene ring.

- Applications : Used in drug discovery for kinase inhibition .

- Key Difference : The thiophene moiety introduces sulfur-based π-conjugation, altering electronic properties compared to the coumarin system.

Methyl-4-(3,7,7-Trimethyl-5-Oxo-4,5,6,7,8,9-Hexahydroisoxazolo[5,4-b]Quinolin-4-yl)Benzoate (4p)

- Structure: Fused isoxazole-quinoline system with ester and methyl groups.

- Properties : Lower solubility in polar solvents due to hydrophobic substituents.

Fluorescence and Solvent Effects

- 3-Methoxy-N-(2-Oxo-2H-Chromen-3-yl)Isoxazole-5-Carboxamide : Expected to exhibit stronger fluorescence in aprotic solvents (e.g., chloroform) due to reduced quenching effects, similar to coumarin esters .

- Contrast with Amino Derivatives: Amino-substituted isoxazoles (e.g., 11i) show redshifted emission due to electron-donating amino groups .

Research Findings and Implications

- Structural Flexibility : The amide linkage in 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide enhances stability over ester analogs, making it suitable for prolonged biological assays .

- Pharmacological Potential: Coumarin-isoxazole hybrids are explored for anticancer and anti-inflammatory applications, leveraging the coumarin’s DNA-intercalation and the isoxazole’s kinase-binding capabilities .

- Analytical Challenges : Refinement of crystal structures requires advanced tools like SHELXL due to the compound’s anisotropic displacement parameters .

Biological Activity

3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

The compound features an isoxazole moiety linked to a coumarin scaffold, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. In particular, 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity of 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 45.6 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung Cancer) | 38.9 | Inhibition of proliferation |

| MCF-7 (Breast) | 50.2 | Modulation of Bcl-2 and Bax expression |

The compound's mechanism involves the modulation of apoptotic pathways, evidenced by changes in the expression levels of key regulatory proteins such as Bcl-2 and Bax .

2. Enzyme Inhibition

Isoxazoles are recognized for their ability to inhibit various enzymes, which can be pivotal in therapeutic applications. The compound has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are relevant in neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.09 |

| Butyrylcholinesterase | 0.27 |

The inhibition of these enzymes suggests potential applications in treating cognitive disorders by enhancing cholinergic transmission .

Case Study 1: Anticancer Efficacy in Leukemia Cells

A study evaluated the effects of the compound on human promyelocytic leukemia cells (HL-60). The results indicated that treatment with the compound led to a significant decrease in cell viability, with an IC50 value of 45.6 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested for its ability to inhibit AChE activity in vitro. Results showed an IC50 value of 0.09 µM, indicating strong inhibitory potential compared to standard drugs used for Alzheimer's treatment . This suggests that the compound may help in mitigating cognitive decline by preserving acetylcholine levels.

Research Findings and Discussion

The biological activity of 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide underscores its potential as a therapeutic agent across various domains. Its anticancer properties are particularly noteworthy, with evidence supporting its role in inducing apoptosis and inhibiting cell proliferation through specific molecular pathways.

Furthermore, its efficacy as an enzyme inhibitor paves the way for further exploration in neuropharmacology. The dual action on cancer cells and neuroprotective mechanisms highlights its versatility as a lead compound for drug development.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide in laboratory settings?

- Answer :

- Hazard Identification : The compound may cause acute toxicity (oral Category 4), skin irritation (Category 2), and eye irritation (Category 2A). Use appropriate PPE, including nitrile gloves, face shields, and respiratory protection if dust or aerosols are generated .

- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials. Avoid exposure to moisture and direct sunlight .

- Spill Management : Contain spills using inert absorbents. Avoid inhalation and skin contact. Dispose of waste in accordance with local regulations .

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical?

- Answer :

- Oxazole Ring Formation : Cyclization of α-haloketones and amides under acidic/basic conditions is a common step. For example, coupling 5-substituted isoxazole-3-carboxylic acids with aromatic amines via amide bond formation (e.g., using carbodiimide coupling agents) .

- Key Reagents : Use Ytterbium triflate as a catalyst in ethanol under ultrasonic conditions to improve reaction efficiency (yields ~60–66%) .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Characterization via H/C NMR and HRMS is essential to confirm purity .

Q. Which analytical techniques are essential for initial characterization of this compound?

- Answer :

- NMR Spectroscopy : H NMR (500 MHz, DMSO-d6) resolves methoxy, chromenone carbonyl, and isoxazole protons. C NMR confirms carbonyl (168–170 ppm) and aromatic carbons .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI-TOF to verify molecular ion peaks (e.g., [M+H] with <1 ppm error) .

- Melting Point Analysis : Determine decomposition ranges (e.g., 214–216°C) to assess purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

- Answer :

- Refinement Tools : Use SHELXL for high-resolution refinement. For twinned data, employ the TWIN/BASF commands in SHELXL to model twin domains .

- Validation Software : Mercury CSD enables packing similarity analysis and void visualization. Compare intermolecular interactions (e.g., π-π stacking, hydrogen bonds) with analogous structures .

- Data Contradiction : If bond lengths/angles deviate from expected values, cross-validate with DFT calculations or neutron diffraction studies .

Q. What methodological approaches are recommended for evaluating mitochondrial toxicity in biological assays?

- Answer :

- Mitochondrial Isolation : Use C57BL6/J mouse liver mitochondria via differential centrifugation in sucrose-Tris buffer (pH 7.4). Validate integrity via respiratory control ratios .

- Inhibitor Cocktails : Test compound effects (1% DMSO final) with inhibitors like FCCP (uncoupler) and CsA (permeability transition blocker). Monitor calcium retention capacity using Calcium Green-5N .

- Zebrafish Models : Administer compound (1–10 µM) to embryos. Assess developmental abnormalities and ATP levels via luminescence assays .

Q. How can synthetic yields be optimized for derivatives of this compound?

- Answer :

- Ultrasonic Activation : Apply ultrasound (40 kHz, 4 hours) during cyclization to enhance reaction rates and yields (e.g., from 18% to 60%+) .

- Microwave-Assisted Synthesis : Optimize temperature (100–150°C) and solvent (DMF/toluene) for faster amide coupling .

- Derivatization Strategies : Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the chromenone ring to stabilize intermediates and reduce side reactions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., methoxy → hydroxy, methyl → bromo) to assess electronic effects on bioactivity .

- Biological Profiling : Test analogs in kinase inhibition assays (IC values) and apoptosis models (caspase-3 activation). Use CoMFA/CoMSIA for 3D-QSAR modeling .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/mouse) to identify metabolically labile sites. Introduce deuterium or fluorination to enhance stability .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

- Answer :

- Assay Variability : Standardize protocols (e.g., ATP concentration in mitochondrial assays) and use internal controls (e.g., Rotenone for Complex I inhibition) .

- Solvent Effects : Ensure consistent DMSO concentrations (<1%) to avoid membrane disruption artifacts. Compare results with solvent-only controls .

- Species-Specific Responses : Replicate studies in multiple models (e.g., murine vs. human cell lines) to identify conserved mechanisms .

Q. What are the challenges in interpreting NMR data for structural isomers of this compound?

- Answer :

- Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve coupled protons and assign aromatic regiochemistry .

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange (e.g., rotamers about the amide bond) .

- Isotopic Labeling : Synthesize N-labeled analogs to simplify amide proton assignments and confirm hydrogen bonding patterns .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.